molecular formula C24H26N4O3 B14986516 5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14986516
M. Wt: 418.5 g/mol
InChI Key: WHAFSZPUIXHYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyridine Moiety: This step involves the alkylation of the benzodiazole core with a pyridine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Methoxylation and Aminomethylation: The methoxy group is introduced via nucleophilic substitution, and the aminomethyl group is added through reductive amination using formaldehyde and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups if present, using reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-METHOXY-4-({[(PYRIDIN-2-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
  • 5-{[2-METHOXY-4-({[(PYRIDIN-4-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Uniqueness

The uniqueness of 5-{[2-METHOXY-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)PHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

5-[[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C24H26N4O3/c1-27-20-8-6-18(11-21(20)28(2)24(27)29)16-31-22-9-7-17(12-23(22)30-3)13-26-15-19-5-4-10-25-14-19/h4-12,14,26H,13,15-16H2,1-3H3

InChI Key

WHAFSZPUIXHYJI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC4=CN=CC=C4)OC)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.